

1-phenyl-1H-pyrazol-5-ol chemical properties and structure

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Compound of Interest

Compound Name: *1-phenyl-1H-pyrazol-5-ol*

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An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound widely known in the pharmaceutical industry as Edaravone, stands as a pivotal molecule in contemporary neuroprotective therapy.^{[1][2]} Initially synthesized in the late 1980s, its potent antioxidant and radical scavenging properties have led to its approval for treating acute ischemic stroke and, more recently, amyotrophic lateral sclerosis (ALS).^{[2][3][4]} This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and mechanistic action, tailored for researchers and professionals in drug discovery and development. While the parent scaffold is 1-phenyl-1H-pyrazol-5-ol, this document will focus on the 3-methyl substituted analogue, which is the form with extensive clinical and research significance.

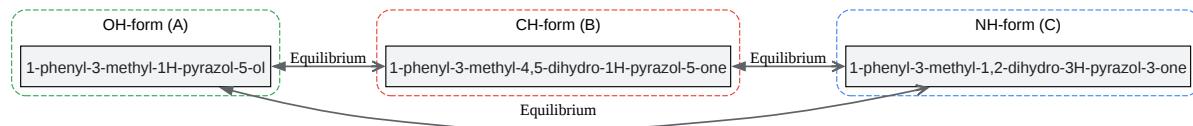
Chemical Identity and Structural Elucidation

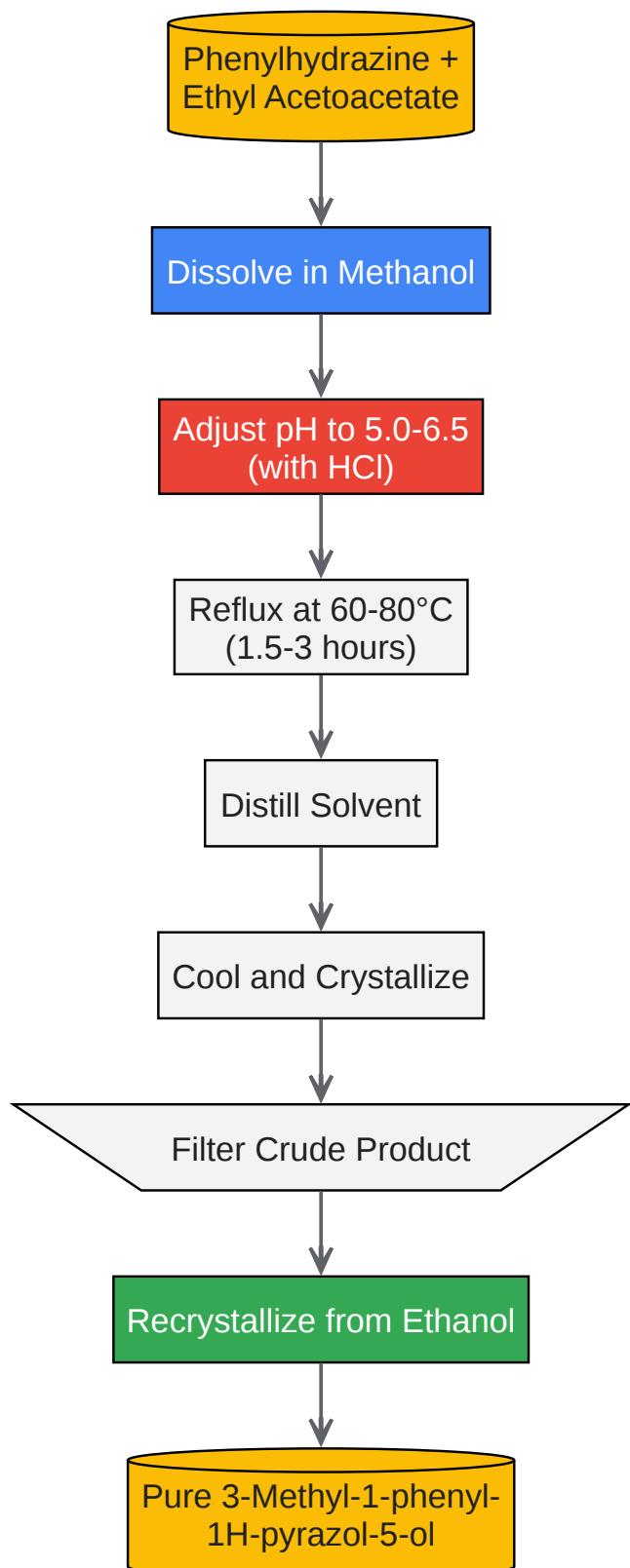
The foundational structure of Edaravone is a bicyclic system featuring a 2-pyrazolin-5-one ring with a phenyl group at the N1 position and a methyl group at the C3 position.^{[1][2]} This arrangement is crucial for its chemical behavior and biological activity.

Identifier	Value	Source
IUPAC Name	5-methyl-2-phenyl-1H-pyrazol-3-one	[5]
Synonyms	Edaravone, Phenylmethylpyrazolone, MCI-186	[5]
CAS Number	89-25-8	[6]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[5]
Molecular Weight	174.20 g/mol	[5]

Prototropic Tautomerism: A Key Feature

A critical aspect of pyrazolone chemistry is the existence of prototropic tautomers. **3-Methyl-1-phenyl-1H-pyrazol-5-ol** exists in a dynamic equilibrium between three principal forms: the OH-form (hydroxypyrazole), the CH-form (methylenepyrazolone), and the NH-form (aminopyrazolone).[\[7\]](#)[\[8\]](#) The predominance of a specific tautomer is heavily influenced by the solvent environment. Spectroscopic analyses, including NMR studies, indicate that the OH-form is favored in nonpolar solvents, often existing as dimers through intermolecular hydrogen bonds.[\[9\]](#) In contrast, polar solvents like DMSO can disrupt these dimers, favoring monomeric species.[\[9\]](#) This tautomeric flexibility is integral to its reactivity and biological function.



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